ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate
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Overview
Description
ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Benzothiazole Core: Starting with a suitable aniline derivative, the benzothiazole core can be synthesized through a cyclization reaction with sulfur and a halogenating agent.
Introduction of the Thiophene Group: The thiophene-2-carbonyl group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Esterification: The carboxylate group can be introduced through an esterification reaction using ethyl alcohol and an appropriate acid catalyst.
Methoxy Group Addition: The methoxy group can be added via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential use in drug development for its biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.
Thiophene Derivatives: Compounds with thiophene rings and various functional groups.
Carboxylate Esters: Compounds with ester functional groups and varying side chains.
Uniqueness
ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 3-(2-methoxy-2-oxoethyl)-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S2/c1-3-25-17(23)11-6-7-12-14(9-11)27-18(20(12)10-15(21)24-2)19-16(22)13-5-4-8-26-13/h4-9H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSMOTBPISAMPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CS3)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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